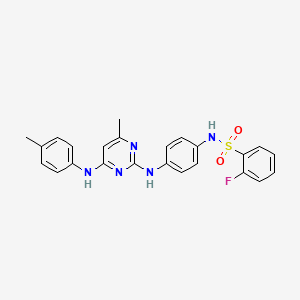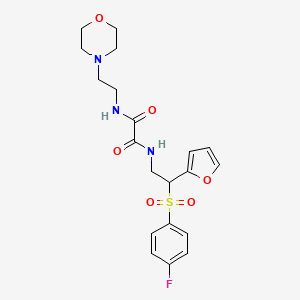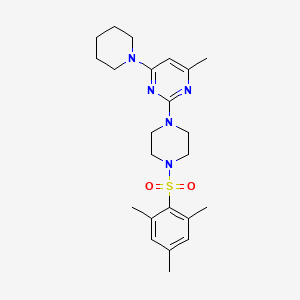![molecular formula C23H22N4O2S B11249882 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11249882.png)
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a molecular formula of C20H17BrN4O2S and a molecular weight of 457.35 g/mol .
- Its chemical structure consists of a benzofuran ring, a triazole ring, and a naphthalene ring, all interconnected by functional groups.
- The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the reaction of a benzofuran derivative with a triazole thiol, followed by acetylation.
Reaction Conditions: The specific conditions depend on the synthetic pathway chosen, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production details are proprietary, laboratories can produce Compound X using scalable methods.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of Compound X with altered functional groups.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing novel molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, and cellular pathways.
Medicine: Investigations focus on its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Industry: It may find applications in materials science, catalysis, or drug development.
Mechanism of Action
- Compound X’s mechanism involves binding to specific molecular targets, affecting cellular processes.
Targets: It might interact with enzymes, receptors, or proteins involved in disease pathways.
Pathways: Further studies are needed to elucidate the exact pathways affected.
Comparison with Similar Compounds
Uniqueness: Compound X’s benzofuran-triazole-naphthalene scaffold sets it apart.
Similar Compounds: Other benzofuran-triazole hybrids, such as Compound Y , and related derivatives , share structural features.
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C23H22N4O2S/c1-27-22(20-13-16-8-3-5-12-19(16)29-20)25-26-23(27)30-14-21(28)24-18-11-6-9-15-7-2-4-10-17(15)18/h3,5-6,8-9,11-13H,2,4,7,10,14H2,1H3,(H,24,28) |
InChI Key |
KPGUJCFNUWZOAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=C2CCCC3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11249799.png)
![N-(4-chlorophenyl)-3-[3-({[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11249803.png)
![N-(3,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11249810.png)

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11249826.png)
![N-(2,3-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11249832.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11249840.png)
![N-(3-acetylphenyl)-6-allyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11249852.png)

![3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11249877.png)
![4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11249885.png)

![N-(4-(N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B11249889.png)
![2-(3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11249895.png)
